molecular formula C11H12N2O3 B12885695 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole CAS No. 10316-85-5

5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12885695
CAS No.: 10316-85-5
M. Wt: 220.22 g/mol
InChI Key: GDLNJKDMUICNPQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole is an organic compound characterized by its unique structure, which includes a dihydrooxazole ring substituted with a 4-nitrophenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole typically involves a multi-step process. One common method is the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a catalyst such as proline. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.

Major Products Formed

    Reduction: 5,5-Dimethyl-2-(4-aminophenyl)-4,5-dihydrooxazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole is unique due to its combination of a dihydrooxazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

10316-85-5

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5,5-dimethyl-2-(4-nitrophenyl)-4H-1,3-oxazole

InChI

InChI=1S/C11H12N2O3/c1-11(2)7-12-10(16-11)8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3

InChI Key

GDLNJKDMUICNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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